molecular formula C18H24N2O B5130527 2-(1-azocanyl)-7-methoxy-4-methylquinoline

2-(1-azocanyl)-7-methoxy-4-methylquinoline

Cat. No. B5130527
M. Wt: 284.4 g/mol
InChI Key: QCIPXEZOIJXZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azocanyl)-7-methoxy-4-methylquinoline, also known as AZ7MQ, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative, which has a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-azocanyl)-7-methoxy-4-methylquinoline is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have activity against malaria parasites. In addition, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline in lab experiments is its wide range of biological activities. It has been found to have activity against cancer cells, bacteria, and malaria parasites, making it a useful tool in various fields of research. However, one limitation of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for research on 2-(1-azocanyl)-7-methoxy-4-methylquinoline. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 2-(1-azocanyl)-7-methoxy-4-methylquinoline in treating different types of cancer. Another area of interest is its potential as an anti-malarial agent. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have activity against malaria parasites, and further studies are needed to determine its potential as a treatment for malaria. In addition, further studies are needed to determine the safety of 2-(1-azocanyl)-7-methoxy-4-methylquinoline for use in humans.

Synthesis Methods

The synthesis of 2-(1-azocanyl)-7-methoxy-4-methylquinoline involves the reaction of 2-chloro-7-methoxy-4-methylquinoline with sodium azide in the presence of copper (I) iodide. The reaction takes place at room temperature, and the yield of the product is around 70%. The final product is a yellow solid, which is purified by recrystallization from ethanol.

Scientific Research Applications

2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have potential applications in various fields of research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to have activity against malaria parasites. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(azocan-1-yl)-7-methoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-14-12-18(20-10-6-4-3-5-7-11-20)19-17-13-15(21-2)8-9-16(14)17/h8-9,12-13H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPXEZOIJXZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azocan-1-yl)-7-methoxy-4-methylquinoline

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